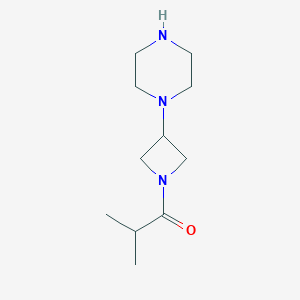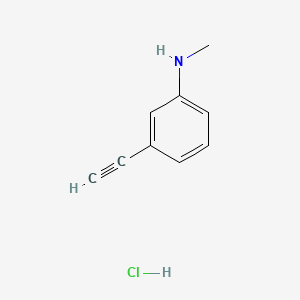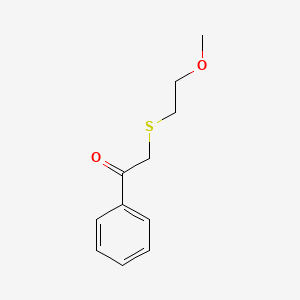
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzothiazole ring fused with a sulfonamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid. This reaction produces the corresponding 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, which can then be converted to the sulfonamide by reacting with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. The benzothiazole ring can interact with DNA and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: This compound is a precursor in the synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and exhibits similar reactivity.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide: This derivative has a methyl group at the 3-position and shows similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a benzothiazole ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
Molecular Formula |
C7H6N2O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)(H2,8,11,12) |
InChI Key |
JQLAMZWJJJMJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)




